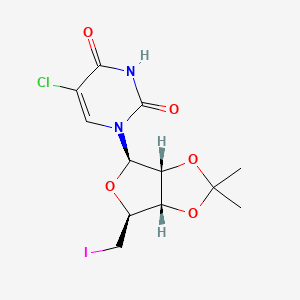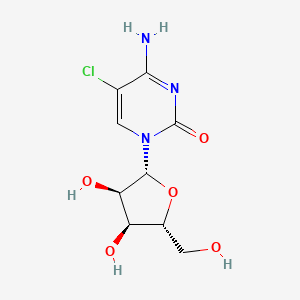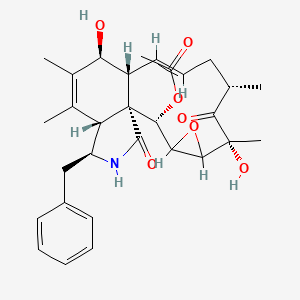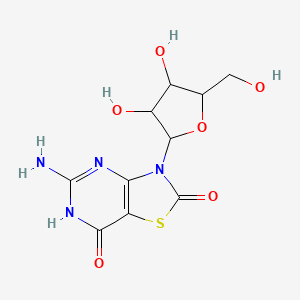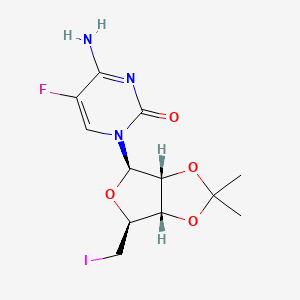
Phenyl-1-Thio-α-L-Rhamnopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-Thio-alpha-L-rhamnopyranoside is a white or off-white crystalline solid with a unique thiol structure. It is almost insoluble in water but soluble in some organic solvents such as dimethyl sulfoxide and ethanol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
Phenyl 1-Thio-alpha-L-rhamnopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of glycosidase enzymes and their inhibitors.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of various biochemical products
Wirkmechanismus
Target of Action
Phenyl 1-Thio-alpha-L-rhamnopyranoside is primarily used in the biomedical industry as a substrate for glycosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars, which is a fundamental process in cellular metabolism.
Mode of Action
The compound interacts with its target enzymes by mimicking their natural substrates. This allows it to bind to the active site of the enzyme, facilitating the study and development of diseases related to glycosylation processes .
Pharmacokinetics
It is known that the compound is soluble in dmf and methanol , which suggests that it may have good bioavailability when administered through these solvents.
Action Environment
The action, efficacy, and stability of Phenyl 1-Thio-alpha-L-rhamnopyranoside can be influenced by various environmental factors. For instance, its solubility in DMF and Methanol suggests that the presence of these solvents can enhance its bioavailability. Furthermore, its stability may be affected by temperature, as it is recommended to be stored at -20° C .
Vorbereitungsmethoden
The synthesis of Phenyl 1-Thio-alpha-L-rhamnopyranoside typically involves the reaction of L-rhamnose with phenyl thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Phenyl 1-Thio-alpha-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Phenyl 1-Thio-alpha-L-rhamnopyranoside can be compared with other similar compounds, such as:
- Phenyl 1-Thio-beta-D-glucopyranoside
- Phenyl 1-Thio-alpha-D-mannopyranoside
- Phenyl 1-Thio-beta-D-galactopyranoside
These compounds share similar thiol structures but differ in their sugar moieties, which can affect their reactivity and applications. Phenyl 1-Thio-alpha-L-rhamnopyranoside is unique due to its specific interaction with L-rhamnose .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-6-phenylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9-,10+,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOVKFRFMWFKCC-CFVLRQLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

